molecular formula C10H11NO4 B589185 N-Propionyl Mesalazine-d3 CAS No. 1330265-97-8

N-Propionyl Mesalazine-d3

Cat. No. B589185
M. Wt: 212.219
InChI Key: WQIMCNDDLFCXFG-QGZYMEECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propionyl Mesalazine-d3 is the deuterium labeled N-Propionyl Mesalazine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

A sensitive, selective, and rapid liquid chromatography–electrospray ionization–tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the estimation of mesalamine in human plasma using a derivatization technique . A liquid-liquid extraction technique with ethyl acetate was used for the extraction of mesalamine and mesalamine-D3 internal standard (IS) .


Molecular Structure Analysis

The molecular formula of N-Propionyl Mesalazine-d3 is C10H8D3NO4, and its molecular weight is 212.22 . The SMILES representation is O=C(CC)NC(C([2H])=C1[2H])=C(C(C(O)=O)=C1O)[2H] .


Chemical Reactions Analysis

Mesalamine and mesalamine-D3 were analyzed on Thermo BetaBasic C8 (100 mm × 4.6 mm, 5 μm) column using acetonitrile and 10 mM ammonium formate in a 70:30 v/v ratio under isocratic elution mode . The MS detection and quantitation were performed under multiple reaction monitoring using positive ESI for mesalamine (m/z, 210.1 → 191.9) and mesalamine D3 (m/z, 213.2 → 195.1) .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Mesalazine is recognized for its pharmacodynamic and pharmacokinetic properties, which make it a valuable agent in the treatment of chronic inflammatory bowel disease. It is the active moiety of sulfasalazine and is formulated in oral and rectal forms to target the distal small intestine and colon. This targeted delivery avoids the need for a carrier like sulfapyridine, which is associated with many adverse effects. Mesalazine's efficacy in treating mild to moderate ulcerative colitis and its potential in Crohn's disease are supported by its pharmacokinetic profile, allowing for efficient delivery and action within the gastrointestinal tract (Brogden & Sorkin, 1989).

Mechanisms of Action in Preventing Colorectal Carcinoma

Mesalazine's mechanisms of action extend beyond its anti-inflammatory properties. It is suggested to have chemopreventive properties against colorectal carcinoma in patients with IBD. Its actions include the inhibition of inflammatory cascades and cell proliferation pathways, suggesting a potential role in the prevention of colorectal cancer. The drug's similarity to nonsteroidal anti-inflammatory drugs (NSAIDs), particularly in its inhibition of cyclo-oxygenase enzymes and promotion of apoptotic processes, underlines its multifaceted therapeutic potential (Allgayer, 2003).

Anti-adhesion Therapies in Inflammatory Bowel Disease

Mesalazine is also explored in the context of anti-adhesion therapies for IBD. The current therapeutic landscape for IBD includes mesalazine, immunosuppressants, and anti-TNF agents. However, the exploration of anti-adhesion molecules presents a new therapeutic avenue with gut-selectivity, highlighting mesalazine's role within a broader treatment regimen (Lobaton et al., 2014).

Role in Acute and Long-Term Treatment of Ulcerative Colitis

Mesalazine's role is further affirmed in the acute and long-term treatment of ulcerative colitis, showcasing its efficacy and tolerability. It represents a first-line therapy option for inducing remission in mild to moderately active ulcerative colitis and for maintaining remission. This solidifies its integral position in the management of ulcerative colitis, underscoring its safety and effectiveness across various patient populations (Schroeder, 2002).

Safety And Hazards

N-Propionyl Mesalazine-d3 is to be used only for scientific research and development. It is not for use in humans or animals . It is not classified as a hazardous substance according to GHS .

properties

IUPAC Name

2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIMCNDDLFCXFG-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)CC)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858335
Record name 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propionyl Mesalazine-d3

CAS RN

1330265-97-8
Record name 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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